molecular formula C8H4FNO2 B155757 3-Cyano-5-fluorobenzoic acid CAS No. 327056-74-6

3-Cyano-5-fluorobenzoic acid

Cat. No.: B155757
CAS No.: 327056-74-6
M. Wt: 165.12 g/mol
InChI Key: HADZSOZVTCEMNP-UHFFFAOYSA-N
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Description

3-Cyano-5-fluorobenzoic acid, also known as 3-Cyano-5-fluoro benzoate or CFBA, is a synthetic organic compound used in various scientific research applications. It is a colorless, water-soluble solid with a molecular formula of C7H3FNO2. CFBA is a versatile reagent used in organic synthesis and has a wide range of applications in biochemistry and physiology.

Scientific Research Applications

  • Biodegradation Studies : Research on fluorobenzoates, including 3-fluorobenzoate, demonstrates the biodegradation process of these compounds. A study detailed the biodegradation pathway of 3-fluorobenzoate by Sphingomonas sp., identifying various intermediates such as 3-fluorocatechol and 2-fluoromuconic acid (F. Boersma et al., 2004).

  • Synthesis of Methyl 2-amino-5-fluorobenzoate : This compound, synthesized from 3-fluorobenzoic acid, is obtained through a series of reactions involving nitrification, esterification, and hydronation. The process achieves a yield of 81% (Yin Jian-zhong, 2010).

  • Insecticidal Activities : Novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, synthesized from related fluorobenzoic acids, exhibit insecticidal activities against armyworms. This highlights the potential of fluorobenzoic acid derivatives in agricultural applications (W. Shi et al., 2000).

  • Spectroscopic Studies : The adsorption of 3-fluorobenzoic acid on different gold electrode surfaces has been studied using IR and UV-visible spectroscopy, demonstrating the interaction of this compound with metal surfaces (Y. Ikezawa et al., 2010).

  • Anaerobic Transformation : The anaerobic transformation of phenol to benzoate involves the use of isomeric fluorophenols, including 3-fluorophenol, as phenol analogues (B. Genthner et al., 1989).

  • Metabolism by Anaerobic Bacteria : Syntrophus aciditrophicus, a strictly anaerobic bacterium, metabolizes fluorobenzoate isomers, providing insights into the metabolism of aromatic acids (H. Mouttaki et al., 2008).

  • Alzheimer's Disease Treatment : Tetrahydroacridine derivatives with fluorobenzoic acid moiety have been evaluated as inhibitors of cholinesterases and aggregation of β-amyloid, showing potential in Alzheimer's disease treatment (Kamila Czarnecka et al., 2017).

  • Antifungal Activity : Novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, synthesized from 2-amino-5-fluorobenzoic acid, have been found to possess significant antifungal activities (Guang-Fang Xu et al., 2007).

Safety and Hazards

3-Cyano-5-fluorobenzoic acid is classified under the GHS07 hazard class . The signal word for this substance is “Warning” and it has the hazard statement H302 . Precautionary statements include P262-P280 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Mechanism of Action

Target of Action

3-Cyano-5-fluorobenzoic Acid is an intermediate used to prepare arylbenzamides as negative allosteric modulators of mGlu5R . The primary target of this compound is the metabotropic glutamate receptor 5 (mGlu5R), which plays a crucial role in the central nervous system, influencing various physiological functions and behaviors.

Mode of Action

This binding can change the receptor’s conformation, reducing its response to glutamate and thus modulating the signaling pathway .

Biochemical Pathways

The mGlu5R is involved in several biochemical pathways, including the phospholipase C pathway and the cyclic AMP pathway. By acting as a negative allosteric modulator, this compound can reduce the activity of these pathways, leading to downstream effects such as reduced intracellular calcium levels and decreased protein kinase C activity .

Pharmacokinetics

It has a relatively low molecular weight (165.12 Da ), which is generally favorable for absorption and distribution. The compound’s pKa is predicted to be 3.30 , suggesting it may exist primarily in its ionized form at physiological pH, which could influence its absorption and distribution.

Result of Action

The molecular and cellular effects of this compound’s action would be a reduction in the activity of mGlu5R. This could lead to a decrease in the intracellular calcium levels and protein kinase C activity, potentially affecting various physiological functions and behaviors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other substances that bind to mGlu5R could influence the efficacy of this compound. The compound is sensitive to air , suggesting that its stability and efficacy could be reduced upon exposure to air.

Properties

IUPAC Name

3-cyano-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADZSOZVTCEMNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374094
Record name 3-cyano-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327056-74-6
Record name 3-Cyano-5-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=327056-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-cyano-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-5-fluorobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the proposed synthesis method for 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid?

A1: The research presents a novel, two-step synthesis method for 2,4-Dichloro-3-cyano-5-fluorobenzoic acid starting from 2,6-dichloro-3-fluorobenzonitrile [, ]. This is significant because it offers a more facile (easier and more convenient) route compared to potential previous methods. The reported overall yield of 58% [] suggests a relatively efficient process.

Q2: Why is the synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid important?

A2: While the provided research focuses solely on the synthesis [, ], the presence of reactive functional groups like carboxylic acid and nitrile suggests that 2,4-Dichloro-3-cyano-5-fluorobenzoic acid could be a valuable building block for synthesizing more complex molecules. These complex molecules might have applications in various fields such as pharmaceuticals, agrochemicals, or materials science. Further research is needed to explore the potential applications of this compound and its derivatives.

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